molecular formula C13H23NO3 B6342732 tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 870889-86-4

tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B6342732
CAS RN: 870889-86-4
M. Wt: 241.33 g/mol
InChI Key: SLERKVCWNKEZEG-HWYHXSKPSA-N
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Description

“tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is also known as "tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo [3.2.1]octane-8-carboxylate" . The compound is stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is "1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+" . This indicates the specific arrangement of atoms in the molecule and their stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.30 . It is a solid at room temperature . The compound should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate has been used in a variety of scientific research applications. It has been used in drug design and synthesis, as well as in the study of biochemical and physiological processes. This compound has been used in the development of novel drugs, as well as in the study of the pharmacological effects of existing drugs. It has also been used in the study of enzyme inhibition and in the development of new catalysts.

Mechanism of Action

Tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is believed to act as a proton donor, allowing for the transfer of protons between molecules. This allows for the modulation of biochemical and physiological processes. It is also believed to act as a chelating agent, allowing for the binding of metal ions, which can then be used in various experiments.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes, which can be used to study enzyme inhibition. It has also been found to have an effect on the metabolism of drugs, allowing for the modulation of drug absorption and metabolism. Additionally, this compound has been found to have an effect on the transport of ions across cell membranes, allowing for the modulation of ionic concentrations.

Advantages and Limitations for Lab Experiments

Tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate has several advantages for lab experiments. It is a stable compound, which allows for the use of the same compound in multiple experiments. Additionally, it is a relatively inexpensive compound, which makes it a cost-effective option for many experiments. However, this compound has some limitations for lab experiments. It is not soluble in water, which can limit its use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

Tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of potential future applications. It can be used to study enzyme inhibition and drug metabolism, as well as to develop new catalysts and novel drugs. Additionally, it can be used to study the transport of ions across cell membranes and to develop new drugs that target specific ion channels. Furthermore, it can be used to study the biochemical and physiological effects of existing drugs, as well as to develop new drugs that target specific biochemical and physiological processes. Finally, this compound can be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

Tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate can be synthesized from a variety of starting materials, including tert-butyl alcohol, 3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylic acid, and hydroxylamine. The reaction typically involves the reaction of tert-butyl alcohol with hydroxylamine and the carboxylic acid in the presence of a base and a catalyst. The product is then isolated and purified by column chromatography.

Biochemical Analysis

Biochemical Properties

tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and enhanced cholinergic signaling.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cholinesterase enzymes can lead to increased acetylcholine levels, which in turn can enhance cholinergic signaling pathways . This can affect processes such as muscle contraction, neurotransmission, and cognitive function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of cholinesterase enzymes, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential therapeutic applications as well as possible adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance cholinergic signaling and improve cognitive function . At higher doses, it may cause toxic or adverse effects, such as muscle tremors, convulsions, and respiratory distress. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cholinesterase, which plays a key role in the metabolism of acetylcholine . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular function and signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.

properties

IUPAC Name

tert-butyl (1S,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-5-6-10(14)8-13(4,16)7-9/h9-10,16H,5-8H2,1-4H3/t9-,10+,13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLERKVCWNKEZEG-HWYHXSKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]2CC[C@@H](C1)N2C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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